molecular formula C6H5F3S2 B6311421 3-Methyl-2-(trifluoromethylthio)thiophene CAS No. 2088942-63-4

3-Methyl-2-(trifluoromethylthio)thiophene

Cat. No.: B6311421
CAS No.: 2088942-63-4
M. Wt: 198.2 g/mol
InChI Key: JCUFQCUSTCXVPO-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethylthio)thiophene is a chemical compound widely used in scientific research and industry. It has been extensively studied for its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, and future directions.

Properties

IUPAC Name

3-methyl-2-(trifluoromethylsulfanyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3S2/c1-4-2-3-10-5(4)11-6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFQCUSTCXVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-Methyl-2-(trifluoromethylthio)thiophene, can be achieved through various methods. Some common synthetic routes include:

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethylthio)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

3-Methyl-2-(trifluoromethylthio)thiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism by which 3-Methyl-2-(trifluoromethylthio)thiophene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methyl-2-(trifluoromethylthio)thiophene include:

    2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

3-Methyl-2-(trifluoromethylthio)thiophene is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties. This makes it particularly valuable in various research and industrial applications.

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